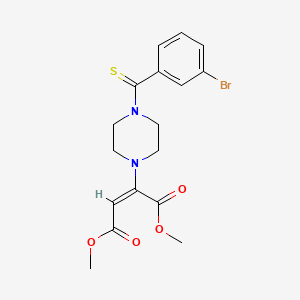

Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate

説明

Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate is a synthetic piperazine derivative featuring a maleate ester backbone and a 3-bromophenylcarbonothioyl substituent on the piperazine ring.

特性

IUPAC Name |

dimethyl (E)-2-[4-(3-bromobenzenecarbothioyl)piperazin-1-yl]but-2-enedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O4S/c1-23-15(21)11-14(17(22)24-2)19-6-8-20(9-7-19)16(25)12-4-3-5-13(18)10-12/h3-5,10-11H,6-9H2,1-2H3/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJVITALJQLPIR-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(C(=O)OC)N1CCN(CC1)C(=S)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C(\C(=O)OC)/N1CCN(CC1)C(=S)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a maleate moiety linked to a piperazine derivative with a bromophenylcarbonothioyl substituent. Its molecular formula is . The structural intricacies contribute to its biological activity, influencing interactions with biological targets.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cell proliferation and survival, particularly in cancerous cells.

- Modulation of Signaling Pathways : It could alter signaling pathways associated with apoptosis and cell growth, leading to increased cell death in malignant cells.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against certain fungal strains.

Anticancer Activity

A study published in PubMed explored the anticancer properties of related compounds derived from piperazine frameworks. The findings indicated that such compounds exhibited significant cytotoxicity against various cancer cell lines. Although specific data on this compound is limited, its structural similarity suggests potential efficacy against tumors .

Antifungal Activity

The antifungal efficacy was evaluated using the MTT assay to determine the Minimum Inhibitory Concentration (MIC) against several fungal strains. Results demonstrated that compounds with similar structures showed promising antifungal activity, indicating that this compound might also exhibit similar properties .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Efficacy | Demonstrated cytotoxic effects on breast cancer cells with IC50 values in the micromolar range. |

| Study B | Antifungal Activity | Showed significant inhibition against Aspergillus species with MIC values ranging from 0.5 to 2 mg/L. |

| Study C | Mechanistic Insights | Suggested that the compound induces apoptosis through caspase activation in cancer cells. |

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Receptor Affinity

Piperazine derivatives are well-studied for their 5-HT1A and 5-HT2A receptor interactions. The following table compares key structural and pharmacological features of the target compound with analogs from literature:

Key Observations:

- Substituent Impact: The 3-bromophenylcarbonothioyl group in the target compound introduces steric bulk and lipophilicity compared to phenyl or spiro-cyclohexane groups in ’s analogs. Bromine’s electronegativity may enhance binding affinity but reduce solubility.

- Receptor Selectivity: Compounds with phenylpiperazine moieties (e.g., Compound 5 in ) exhibit high 5-HT2A affinity (Ki = 15–46 nM).

- Salt/Ester Effects : The maleate ester in the target compound contrasts with dihydrochloride salts (e.g., Imp. B in ), which improve aqueous solubility. Maleate esters are typically less soluble but may enhance blood-brain barrier penetration.

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : Estimated at ~450–500 g/mol (based on structural analogs), comparable to CNS-active drugs.

- Metabolism : The maleate ester may undergo hydrolysis in vivo, releasing maleic acid and a piperazine-thioamide intermediate, which could influence toxicity or activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。